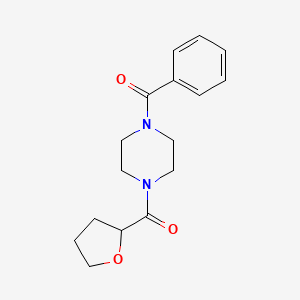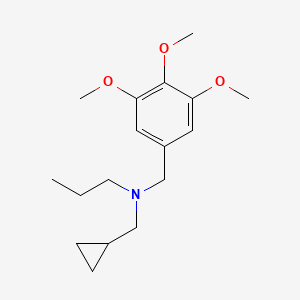![molecular formula C23H16Cl2N2O2 B5228618 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5228618.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide, also known as BDA-410, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which is involved in various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide exerts its biological effects by inhibiting the interaction between JAK2 and STAT3, which is required for the activation and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes that are involved in cell proliferation, survival, and immune evasion. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to be more potent and selective than other JAK2/STAT3 inhibitors, such as AG490 and WP1066, and to have a longer half-life and better pharmacokinetic properties.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation and survival, induction of apoptosis and autophagy, modulation of the immune response, and reduction of inflammation and tissue damage. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation, and to enhance the anti-tumor activity of immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the JAK2/STAT3 pathway in various cell types and animal models, and its suitability for in vitro and in vivo studies. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide also has some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability in aqueous solutions, and its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide and related compounds. These include:
1. Identification of new targets and pathways that are regulated by JAK2/STAT3 and that may be targeted by N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide or its derivatives.
2. Optimization of the pharmacokinetic and pharmacodynamic properties of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide, such as its solubility, stability, and bioavailability.
3. Development of new drug delivery systems and formulations that can enhance the efficacy and safety of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide in vivo.
4. Exploration of the potential synergistic effects of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide with other drugs or therapies, such as immune checkpoint inhibitors, targeted therapies, or radiation therapy.
5. Investigation of the role of JAK2/STAT3 in different types of cancer and other diseases, and the potential clinical applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide or its derivatives in these conditions.
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide is a promising compound with potent and selective inhibitory activity against the JAK2/STAT3 pathway. It has been extensively used in scientific research to investigate the role of this pathway in various diseases, and to develop new drugs and therapies that target this pathway. Further research is needed to fully understand the mechanism of action and the potential clinical applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide and related compounds.
Métodos De Síntesis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide can be synthesized using a multistep process, as described in a patent application by the original inventors. The starting material is 2-amino-5-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoxazole to form the key intermediate, which is further reacted with 2,4-dichlorophenylacryloyl chloride to yield the final product, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been used extensively in scientific research to investigate the role of the JAK2/STAT3 pathway in various diseases, including cancer, inflammation, and autoimmune disorders. For example, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of chemotherapy and immunotherapy. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has also been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and multiple sclerosis. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide has been used to study the mechanism of action of JAK2/STAT3 inhibitors and to develop new drugs with improved potency and selectivity.
Propiedades
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-14-17(23-27-20-6-2-3-8-21(20)29-23)5-4-7-19(14)26-22(28)12-10-15-9-11-16(24)13-18(15)25/h2-13H,1H3,(H,26,28)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXKSYBKGUAAS-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)


![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)

![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5228612.png)

![ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5228633.png)